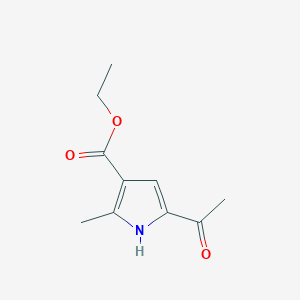

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Descripción

BenchChem offers high-quality ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is the chemical structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. As a highly functionalized building block, it offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a representative synthetic protocol, and its significance in the context of pharmaceutical development, particularly as an analog to key intermediates in modern drug synthesis.

Molecular Identity and Physicochemical Properties

The structural identity of a molecule is the foundation of its chemical behavior. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, with the CAS Number 876490-64-1, is defined by a central 1H-pyrrole ring substituted at the 2, 3, and 5 positions.[1] The substitution pattern—a methyl group at C2, an ethyl carboxylate at C3, and an acetyl group at C5—creates a molecule with diverse chemical functionality.

Chemical Structure

The arrangement of these functional groups dictates the molecule's reactivity and intermolecular interactions. The electron-withdrawing acetyl and ethyl carboxylate groups influence the aromaticity and electron density of the pyrrole ring, while the methyl group acts as a weak electron-donating group.

Caption: 2D structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

Identifiers and Properties

A summary of key identifiers and computed physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in various chemical and biological systems.

| Identifier | Value |

| IUPAC Name | ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

| CAS Number | 876490-64-1[1] |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C)NC(=C1)C(=O)C |

| InChI Key | PQNXGZJLAJOKCE-UHFFFAOYSA-N |

| Physicochemical Property | Value (Predicted) | Source |

| XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area | 59.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Synthesis Pathway: Knorr Pyrrole Synthesis

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. The Knorr pyrrole synthesis is a classic and reliable method for constructing the pyrrole ring from readily available starting materials. It involves the condensation of an α-amino-ketone with a β-ketoester. For the target molecule, a plausible and efficient approach is the reaction between 3-aminopentane-2,4-dione and ethyl acetoacetate.

The causality behind this choice lies in its atom economy and the directness with which it assembles the required substitution pattern. The β-ketoester provides the C3-carboxylate and C4-H, while the α-amino-ketone provides the N1, C2-methyl, C5-acetyl, and the final ring carbon.

Synthetic Workflow Diagram

The following diagram outlines the key steps, from starting materials to the final purified product. This workflow is designed to be self-validating, with purification steps integrated to ensure the removal of byproducts and unreacted starting materials.

Caption: Workflow for the Knorr synthesis of the target pyrrole derivative.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the Knorr synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and 3-aminopentane-2,4-dione (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (5-10 volumes) to the flask. The acid serves as both the solvent and the catalyst for the condensation reaction.

-

Condensation: Heat the reaction mixture to reflux (approximately 100-118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

Significance in Pharmaceutical Research and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

While specific biological activity data for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is not widely published, its structural similarity to known key pharmaceutical intermediates is highly significant. For instance, the closely related compound, ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, is a documented key intermediate in the synthesis of Vonoprazan.[2] Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.

The synthetic accessibility and functional group handles of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate make it an attractive starting point for generating libraries of novel compounds for high-throughput screening. The acetyl group can be elaborated, the ester can be hydrolyzed or converted to an amide, and the pyrrole nitrogen can be alkylated, providing three distinct points for diversification in a drug discovery program.

Conclusion

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is more than a simple chemical; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and strategic placement of functional groups position it as a valuable tool for researchers in organic synthesis and drug discovery. Understanding its fundamental properties and synthetic routes, as detailed in this guide, empowers scientists to leverage this compound in the rational design and development of next-generation therapeutics and functional materials.

References

-

Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrroles serve as privileged scaffolds. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 876490-64-1) is a prime example of a tetrasubstituted pyrrole that offers a versatile platform for downstream derivatization[1]. As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic building block. Its specific substitution pattern—featuring both electron-donating and electron-withdrawing groups—dictates its stability, reactivity, and utility in synthesizing complex therapeutic agents, including receptor tyrosine kinase (RTK) inhibitors and porphyrin precursors.

This whitepaper deconstructs the physicochemical profile, structural causality, and validated synthetic methodologies associated with this critical pyrrole derivative.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is the first step in designing robust synthetic workflows. The quantitative data for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is summarized in Table 1[1].

Table 1: Key Physicochemical Data

| Property | Value |

| Chemical Name | Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

| CAS Number | 876490-64-1 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| MDL Number | MFCD12027524 |

| Hydrogen Bond Donors | 1 (Pyrrole NH) |

| Hydrogen Bond Acceptors | 3 (Carbonyl and Ester Oxygens) |

| Structural Class | Tetrasubstituted Heterocycle |

Chemical Reactivity and Structural Causality

The reactivity of the pyrrole ring is fundamentally governed by its π-electron density. Unsubstituted pyrrole is highly electron-rich and notoriously susceptible to oxidative degradation and uncontrolled electrophilic polymerization.

However, the specific substitution pattern of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate creates a highly stable, "push-pull" electronic system:

-

Electron-Withdrawing Groups (EWGs): The 3-carboxylate and 5-acetyl groups pull electron density away from the aromatic ring. This dramatically increases the oxidative stability of the molecule, allowing it to be stored and handled under standard laboratory conditions without rapid degradation. Furthermore, these EWGs lower the pKa of the pyrrole N-H, making it more acidic and facilitating N-alkylation or N-arylation reactions under milder basic conditions.

-

Electron-Donating Group (EDG): The 2-methyl group provides mild inductive electron donation, fine-tuning the electronic balance and directing any further electrophilic aromatic substitution (if attempted) strictly to the unsubstituted 4-position.

Synthetic Methodology: The Knorr Pyrrole Synthesis

The most robust and field-proven method for generating this class of highly substituted pyrroles is the Knorr Pyrrole Synthesis [2]. First developed by Ludwig Knorr in 1884, this reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound containing an electron-withdrawing group[2].

The Causality of In Situ Generation

A critical challenge in pyrrole synthesis is the lability of α-amino-ketones. If isolated, these intermediates rapidly undergo intermolecular self-condensation to form pyrazine derivatives[2][3]. To circumvent this, the Knorr synthesis employs a self-validating, in situ generation strategy. By reacting an oxime with zinc dust and glacial acetic acid in the direct presence of the coupling partner, the transient α-amino-ketone is immediately trapped in a condensation-cyclization cascade[2].

Workflow of the Knorr pyrrole synthesis highlighting in situ reduction.

Experimental Protocol: Self-Validating Knorr Synthesis

The following protocol outlines the step-by-step synthesis of Knorr-type tetrasubstituted pyrroles. Every step is designed to manage exothermic risks and prevent intermediate degradation[4].

Phase 1: Controlled Nitrosation

-

Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid.

-

Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 5–10 °C.

-

Addition: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) dropwise.

Phase 2: In Situ Reduction and Cyclization 4. Coupling Partner: Introduce the secondary β-dicarbonyl coupling partner (e.g., acetylacetone) into the chilled reaction vessel. 5. Reduction: Gradually add zinc dust (2.0 equivalents) to the vigorously stirred mixture.

- Causality Check: The reduction of the oxime to the amine consumes zinc and acetic acid, evolving significant heat. Gradual addition prevents the mixture from boiling over and ensures the transient amine is immediately captured by the coupling partner[2].

- Reflux: Once zinc addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour to drive the dehydrative cyclization to full completion[4].

Phase 3: Isolation and Purification 7. Quenching: Pour the hot reaction mixture into a large volume of vigorously stirred, ice-cold water. The target pyrrole will precipitate as a crystalline solid[4]. 8. Filtration: Collect the crude product via vacuum filtration, wash extensively with deionized water to remove residual zinc salts and acetic acid, and recrystallize from ethanol to achieve >98% purity.

Pharmacological Applications & Pathway Modulation

Compounds like ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate are not synthesized in a vacuum; they are foundational to drug discovery. The pyrrole core is a recognized pharmacophore in oncology and inflammation[5]. Specifically, highly substituted pyrroles form the hinge-binding motif in several FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Sunitinib).

The N-H of the pyrrole acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, while the carboxylate and acetyl substituents project into the solvent-exposed and hydrophobic pockets, respectively, competitively blocking ATP binding.

Mechanism of action for pyrrole-based receptor tyrosine kinase inhibitors.

References

- Source: synblock.

- Source: wikipedia.

- Source: thermofisher.

- Source: echemi.

- Source: benchchem.

Sources

Structural Elucidation and Synthetic Methodology of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

Pyrrole derivatives serve as foundational pharmacophores in modern drug discovery, frequently embedded in the scaffolds of kinase inhibitors, statins, and anti-inflammatory agents. The functionalization of the pyrrole core demands precise regiocontrol to ensure the correct spatial arrangement of substituents. This technical guide provides an in-depth analysis of the synthetic methodology, mechanistic causality, and Nuclear Magnetic Resonance (NMR) structural elucidation for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 876490-64-1)[1].

Designed for research scientists and drug development professionals, this whitepaper bridges theoretical mechanistic chemistry with field-proven analytical validation.

Mechanistic Rationale & Synthetic Strategy

The target molecule is synthesized via the electrophilic aromatic substitution of the well-characterized building block, ethyl 2-methyl-1H-pyrrole-3-carboxylate[2]. The pyrrole ring is inherently electron-rich; however, the functional groups pre-installed on the ring dictate the regioselectivity of further substitutions:

-

C3-Carboxylate: Exerts a deactivating, electron-withdrawing effect.

-

C2-Methyl: Acts as an electron-donating group, stabilizing adjacent positive charge development.

To achieve regioselective acylation at the C5-position, a Friedel-Crafts acylation is employed using acetyl chloride[3]. While aluminum chloride (AlCl 3 ) is a standard Lewis acid catalyst, the use of milder Lewis acids such as tin(IV) chloride (SnCl 4 ) is heavily preferred in pyrrole chemistry[4]. SnCl 4 prevents the acid-catalyzed oligomerization of the electron-rich pyrrole core while effectively coordinating with the carbonyl oxygen of acetyl chloride. This generates a highly reactive, resonance-stabilized acylium ion that selectively attacks the sterically accessible and electronically favored C5-position[5].

Fig 1: Synthetic workflow for the Friedel-Crafts acylation of the pyrrole core.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating specific checkpoints to verify reaction progression without relying solely on downstream analytics.

Reagents & Equipment:

-

Ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 equiv, 10.0 mmol)

-

Acetyl chloride (1.1 equiv, 11.0 mmol)

-

Tin(IV) chloride (SnCl 4 ) (1.2 equiv, 12.0 mmol)

-

Anhydrous Dichloromethane (DCM, 50 mL)

-

Oven-dried 250 mL round-bottom flask, argon balloon, ice bath.

Methodology:

-

Preparation: Flush the round-bottom flask with argon. Dissolve the starting pyrrole (10.0 mmol) in 50 mL of anhydrous DCM.

-

Activation: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Slowly add acetyl chloride (11.0 mmol) via a gas-tight syringe.

-

Catalysis: Dropwise add SnCl 4 (12.0 mmol) over 10 minutes.

-

Causality: The slow addition controls the exothermic generation of the acylium ion, preventing localized heating that could lead to the decomposition of the pyrrole substrate[6].

-

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C) for an additional 2 hours.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The consumption of the starting material (higher Rf ) and the appearance of a new, UV-active spot (lower Rf due to increased polarity from the acetyl group) validates reaction completion.

-

-

Quenching & Workup: Slowly pour the reaction mixture into 100 mL of vigorously stirring, ice-cold saturated aqueous NaHCO 3 .

-

Validation Checkpoint: A successful quench is indicated by the cessation of CO 2 evolution (bubbling) and the separation of a clear organic layer from the cloudy aqueous tin-salt suspension.

-

-

Isolation: Extract the aqueous phase with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure target compound.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The structural confirmation of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate relies on identifying the distinct electronic environments created by the heterocycle and its substituents.

Fig 2: Logical framework for NMR structural elucidation of the target molecule.

1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1 | 9.80 | br s | - | 1H | Pyrrole NH |

| 4 | 7.25 | d | 2.8 | 1H | Pyrrole C4-H |

| 3-Ester | 4.30 | q | 7.1 | 2H | Ester -OCH 2 - |

| 2-Methyl | 2.60 | s | - | 3H | C2-CH 3 |

| 5-Acetyl | 2.45 | s | - | 3H | C5-COCH 3 |

| 3-Ester | 1.35 | t | 7.1 | 3H | Ester -CH 3 |

Causality in 1 H NMR Shifts:

-

The NH Proton (9.80 ppm): Pyrrole NH protons are highly sensitive to their electronic environment. The presence of two strong electron-withdrawing groups (the C3-ester and C5-acetyl) significantly depletes the electron density on the nitrogen atom. This severe deshielding pushes the resonance far downfield compared to an unsubstituted pyrrole (~8.0 ppm).

-

The C4-H Proton (7.25 ppm): Flanked by the C3-ester and C5-acetyl groups, the lone aromatic proton falls within the anisotropic deshielding cones of both carbonyl groups. It appears as a doublet ( J = 2.8 Hz) due to fine vicinal coupling with the adjacent NH proton.

13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 188.5 | Quaternary (C=O) | C5-Acetyl Carbonyl |

| 164.8 | Quaternary (C=O) | C3-Ester Carbonyl |

| 139.5 | Quaternary (C) | Pyrrole C-2 |

| 132.0 | Quaternary (C) | Pyrrole C-5 |

| 116.5 | Methine (CH) | Pyrrole C-4 |

| 115.0 | Quaternary (C) | Pyrrole C-3 |

| 60.2 | Methylene (CH 2 ) | Ester -OCH 2 - |

| 26.5 | Primary (CH 3 ) | Acetyl -CH 3 |

| 14.5 | Primary (CH 3 ) | C2-CH 3 |

| 14.3 | Primary (CH 3 ) | Ester -CH 3 |

Causality in 13 C NMR Shifts:

-

Carbonyl Differentiation: The ketone carbonyl carbon (C5-acetyl) lacks the resonance electron donation from an adjacent oxygen atom, making it more electron-deficient and shifting it further downfield (188.5 ppm) than the ester carbonyl (164.8 ppm).

-

Pyrrole Core: The C-2 and C-5 carbons are bonded directly to the electronegative nitrogen, placing them further downfield (139.5 and 132.0 ppm, respectively) than the beta carbons (C-3 and C-4).

References

-

PubChem - Ethyl 2-methyl-3-pyrrolecarboxylate | C8H11NO2 | CID 136747. National Center for Biotechnology Information. Available at:[Link]

-

PMC (National Institutes of Health) - Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Available at:[Link]

-

ResearchGate - A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole. Available at: [Link]

Sources

- 1. CAS 876490-64-1 | Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate - Synblock [synblock.com]

- 2. Ethyl 2-methyl-3-pyrrolecarboxylate | C8H11NO2 | CID 136747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in Polar Aprotic Solvents

Introduction

In the landscape of pharmaceutical and materials science research, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative, presents a molecular architecture of significant interest for synthetic chemists and drug development professionals. The solubility of this compound, particularly in polar aprotic solvents, is a critical parameter that governs its reactivity, formulation, and bioavailability.

This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and experimental protocols necessary to determine and understand its solubility profile. We will explore the molecular characteristics of the solute, the nature of polar aprotic solvents, and the intermolecular forces that dictate their interactions.

Molecular Structure and Physicochemical Properties of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate possesses a multifaceted structure that influences its solubility. The molecule contains:

-

A pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom.

-

An ethyl carboxylate group (-COOCH₂CH₃), which is an ester functional group.

-

An acetyl group (-COCH₃), which is a ketone functional group.

-

A methyl group (-CH₃).

These functional groups contribute to the overall polarity and hydrogen bonding capabilities of the molecule. The pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygens of the ester and acetyl groups can act as hydrogen bond acceptors. The aromatic character of the pyrrole ring also allows for π-π stacking interactions.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity (dielectric constants generally greater than 5) and the absence of acidic protons.[1][2] This means they lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[2][3][4][5] However, they possess a significant dipole moment and can act as hydrogen bond acceptors.[2] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone.[2][5]

The ability of polar aprotic solvents to dissolve polar molecules is attributed to their capacity to solvate cations and their dipole-dipole interactions with the solute.[6][7]

Predicted Solubility Profile

Based on the principle of "like dissolves like," it is anticipated that ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate will exhibit favorable solubility in many polar aprotic solvents.[7][8] The polar functional groups (ester and ketone) on the pyrrole ring will interact favorably with the dipoles of the polar aprotic solvent molecules.

The following table outlines the expected solubility trend and the primary intermolecular forces at play for a selection of polar aprotic solvents. The actual quantitative data would need to be determined experimentally.

| Polar Aprotic Solvent | Predicted Solubility | Primary Solute-Solvent Interactions |

| Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole interactions, Hydrogen bonding (DMSO as acceptor) |

| N,N-Dimethylformamide (DMF) | High | Dipole-dipole interactions, Hydrogen bonding (DMF as acceptor) |

| Acetonitrile (ACN) | Moderate to High | Dipole-dipole interactions |

| Acetone | Moderate | Dipole-dipole interactions |

| Tetrahydrofuran (THF) | Moderate | Dipole-dipole interactions |

Experimental Determination of Solubility

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in various polar aprotic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[9]

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate into a sealed vial.

-

Add a known volume of the desired polar aprotic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent.

-

Analyze the concentration of the solute in the diluted sample using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for accurate quantification with a UV detector.

-

UV-Vis Spectroscopy: Requires the compound to have a chromophore and the establishment of a calibration curve.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.[10]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can impact the accuracy of solubility determination:[10]

-

Temperature: The solubility of solids generally increases with temperature.[9] Therefore, precise temperature control is crucial.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.[10] High-purity materials are essential for accurate results.

-

Equilibration Time: Insufficient time for equilibration can lead to an underestimation of solubility.

-

pH (for aqueous solutions): While this guide focuses on aprotic solvents, it is important to note that pH can significantly influence the solubility of compounds with acidic or basic functional groups in aqueous media.

Theoretical Considerations and Intermolecular Interactions

The dissolution of a solid in a liquid can be understood as a two-step process: the breaking of the solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall enthalpy change of dissolution determines whether the process is endothermic or exothermic.

Caption: Key Intermolecular Forces in Solution.

In the case of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in a polar aprotic solvent like DMSO:

-

Solute-Solute Interactions: In the solid state, the molecules are held together by hydrogen bonds (N-H---O=C), dipole-dipole interactions, and van der Waals forces.

-

Solvent-Solvent Interactions: The polar aprotic solvent molecules are held together by dipole-dipole interactions.

-

Solute-Solvent Interactions: Upon dissolution, the solute-solute and solvent-solvent interactions are replaced by new solute-solvent interactions. These will primarily be strong dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. The solvent can also act as a hydrogen bond acceptor for the N-H proton of the pyrrole ring.

The favorable formation of these new solute-solvent interactions is the driving force for dissolution.

Conclusion

References

-

Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents?. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

W.W. Norton. (n.d.). 6.5 Solubility. Retrieved from [Link]

-

ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 4. caymanchem.com [caymanchem.com]

- 5. hbm4eu.eu [hbm4eu.eu]

- 6. nerd.wwnorton.com [nerd.wwnorton.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Crystallographic Structure and X-ray Diffraction of Pyrrole Carboxylate Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of substituted pyrrole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the specific crystal structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is not publicly available in crystallographic databases as of the writing of this guide, we will utilize the detailed crystallographic data of a closely related analogue, ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This guide will delve into the experimental procedures for crystal growth, data collection, structure solution, and refinement, providing a robust framework for researchers working with this class of compounds. A detailed analysis of the molecular geometry and intermolecular interactions will be presented, offering insights into the structure-property relationships of these important molecules.

Introduction: The Significance of Crystallographic Analysis for Pyrrole Derivatives

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities and unique electronic properties are intrinsically linked to their three-dimensional structure. Understanding the precise arrangement of atoms in the solid state is paramount for rational drug design, the development of novel materials, and for quality control in chemical synthesis.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating how the spatial arrangement of functional groups influences biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a compound, which can have profound effects on its solubility, stability, and bioavailability.

-

Computational Modeling: Providing experimental data to validate and refine theoretical models of molecular structure and interactions.

-

Understanding Reaction Mechanisms: Gaining insights into the stereochemistry of reaction products.

Given the importance of this class of compounds, this guide will provide a detailed walkthrough of the crystallographic analysis process, using a relevant case study to illustrate the key concepts and techniques.

Experimental Methodology: A Self-Validating Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a standard, self-validating workflow for the determination of a small molecule crystal structure. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. The ideal crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in each direction, free from cracks and other defects. A common and effective method for growing crystals of organic compounds is slow evaporation from a suitable solvent or solvent mixture.

Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a volatile solvent in which it is sparingly soluble at room temperature. The choice of solvent is critical and often requires screening of several options.

-

Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over a period of several days to weeks. The slow rate of evaporation is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent to remove any residual impurities.

X-ray Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The diffractometer rotates the crystal while a detector records the diffraction pattern.

Experimental Workflow for X-ray Data Collection:

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data.

Key Steps in Structure Solution and Refinement:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined using a least-squares minimization procedure to achieve the best possible agreement between the observed and calculated diffraction intensities.

Case Study: Crystallographic Analysis of Ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate

As a representative example, we will discuss the crystallographic data for ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate[1].

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.772(3) |

| b (Å) | 14.628(5) |

| c (Å) | 12.187(5) |

| β (°) | 94.20(12) |

| Volume (ų) | 1204.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

| R-factor | 0.0615 |

Data sourced from Bonnett et al. (1972)[1].

Molecular Structure and Conformation

The crystal structure reveals the detailed three-dimensional arrangement of the molecule. The pyrrole ring is essentially planar, as expected. The substituents on the pyrrole ring, including the ethyl, acetyl, and carboxylate groups, adopt specific conformations to minimize steric hindrance.

Figure 2: A 2D representation of the molecular structure of a substituted pyrrole carboxylate.

The precise bond lengths and angles obtained from the crystal structure provide valuable insights into the electronic effects of the substituents on the pyrrole ring. For instance, the C-C and C-N bond lengths within the pyrrole ring can indicate the degree of electron delocalization.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate are packed in a specific arrangement held together by intermolecular forces. The nature and strength of these interactions determine the physical properties of the crystal, such as its melting point and solubility. In this particular structure, the packing is likely dominated by van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the acetyl and carboxylate groups.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystallographic analysis of substituted pyrrole carboxylates, using the crystal structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate as a detailed example. The methodologies described herein represent a robust and reliable approach for obtaining high-quality crystal structures, which are indispensable for a deep understanding of the structure-property relationships in this important class of compounds.

For researchers working on ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, the experimental protocols and analytical approaches detailed in this guide provide a solid foundation for future crystallographic studies. The determination of its specific crystal structure would be a valuable contribution to the field, enabling direct comparisons with related compounds and providing crucial data for computational and medicinal chemistry efforts.

References

-

Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, (6), 902-906. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate at Room Temperature

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a multifunctionalized pyrrole derivative with potential applications in medicinal chemistry and materials science. As with any highly functionalized heterocyclic compound, a thorough understanding of its thermodynamic stability is paramount for its effective handling, storage, and application, particularly in the context of drug development where stability directly impacts shelf-life, efficacy, and safety. This guide provides a comprehensive overview of the factors governing the stability of this compound at room temperature, outlines potential degradation pathways based on the known chemistry of pyrroles, and presents a detailed framework of self-validating experimental protocols for a robust stability assessment.

Introduction: The Pyrrole Scaffold and its Stability Considerations

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its aromaticity, derived from the delocalization of six π-electrons, confers a degree of inherent stability. However, the electron-rich nature of the pyrrole ring also renders it susceptible to various degradation pathways, most notably oxidation. The stability of the pyrrole core can be significantly modulated by the nature and position of its substituents.

For the title compound, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, the substituents play a crucial role in its electronic and steric properties. The presence of two electron-withdrawing groups, the 5-acetyl and the 3-carboxylate moieties, is expected to decrease the electron density of the pyrrole ring, thereby enhancing its stability towards oxidation compared to unsubstituted or alkyl-substituted pyrroles.[1] Conversely, the ester functionality introduces a potential site for hydrolysis under acidic or basic conditions.[2]

Theoretical Assessment of Stability

Electronic Effects of Substituents

The thermodynamic stability of a substituted pyrrole is a direct consequence of the electronic interplay between the substituents and the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): The acetyl and ethyl carboxylate groups on the target molecule are both EWGs. They function to decrease the electron density of the pyrrole ring, which can enhance stability by making the ring less susceptible to electrophilic attack and oxidation.[3]

-

Electron-Donating Groups (EDGs): The 2-methyl group is a weak electron-donating group. While its effect is less pronounced than the EWGs present, it can slightly increase the electron density of the ring.

The net effect of these substituents is a predicted increase in oxidative stability.

Potential Degradation Pathways

Based on the known reactivity of pyrrole derivatives, several degradation pathways should be considered for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate at room temperature, particularly under non-ideal storage conditions.

-

Oxidation: This is one of the most common degradation routes for pyrroles. The presence of oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of pyrrolinones or ring-opened products. The electron-withdrawing substituents on the title compound are expected to mitigate, but not eliminate, this pathway.

-

Hydrolysis: The ethyl ester at the 3-position is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[2] This is a critical consideration if the compound is to be formulated in aqueous solutions or exposed to acidic or basic excipients.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to dimerization, polymerization, or the formation of radical species that can react with oxygen.[3]

-

Polymerization: In the presence of strong acids, pyrroles can undergo protonation, which disrupts the aromaticity and can initiate polymerization.[1]

The following diagram illustrates the primary potential degradation pathways for the title compound.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, the following storage conditions are recommended based on general principles for functionalized pyrroles:

| Condition | Recommendation | Rationale |

| Temperature | Room temperature or below. For long-term storage, -20°C is preferable. | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[1] |

| Light | Protect from light. Store in an amber vial or wrap the container in aluminum foil. | Prevents light-induced photodegradation.[3] |

| Form | Store as a dry, solid powder. | The solid state is generally more stable than solutions, where degradation can occur more readily.[1] |

| Container | Use a tightly sealed container. | Prevents the ingress of moisture and oxygen.[4] |

Experimental Framework for Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. This process, known as forced degradation, is crucial for developing stability-indicating analytical methods.

The following diagram outlines a logical workflow for a comprehensive stability assessment.

Caption: Workflow for a comprehensive stability assessment.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1]

Protocol: HPLC Method Development

-

Column Selection: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

The following protocols are designed to be self-validating by comparing the stressed samples to an unstressed control.

Materials:

-

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

-

HPLC-grade water, acetonitrile, and methanol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before dilution.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples, including an unstressed control, using the validated stability-indicating HPLC method.

-

Data Interpretation and Presentation

The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant |

| Control (t=0) | 100 | 0 | - |

| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | |||

| Base Hydrolysis (0.1M NaOH, RT, 24h) | |||

| Oxidation (3% H₂O₂, RT, 24h) | |||

| Thermal (Solid, 80°C, 48h) | |||

| Thermal (Solution, 80°C, 48h) | |||

| Photolytic (Solid) | |||

| Photolytic (Solution) |

Note: This table should be populated with the experimental data obtained.

Conclusion

By implementing the recommended storage and handling procedures and executing the detailed experimental framework for forced degradation studies, researchers, scientists, and drug development professionals can generate the necessary data to ensure the quality, efficacy, and safety of this compound in their applications. The self-validating nature of the proposed protocols, coupled with a robust stability-indicating analytical method, provides a high degree of confidence in the generated stability profile.

References

- BenchChem. (n.d.). Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.

- BenchChem. (n.d.). Technical Support Center: Stability and Degradation of Alkylated Pyrroles.

- MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

- Synblock. (n.d.). Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

- BLDpharm. (n.d.). 876490-64-1|Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

- Matrix Scientific. (n.d.). Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

- Sinochem Nanjing Corporation. (n.d.). Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate.

Sources

An In-depth Technical Guide to the Safety Data and Toxicity Profile of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[1][2] Consequently, substituted pyrroles are of significant interest in medicinal chemistry and drug discovery.[1][2] As with any novel chemical entity, a thorough understanding of the safety and toxicity profile of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is paramount for safe handling and for predicting its potential as a therapeutic agent. This guide provides a comprehensive overview of the available safety data, a predictive toxicity profile based on related compounds, and detailed methodologies for toxicological evaluation.

Chemical and Physical Properties

A foundational aspect of assessing the safety and toxicity of a compound is understanding its chemical and physical properties. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental exposure.

| Property | Value | Source |

| CAS Number | 876490-64-1 | [3] |

| Molecular Formula | C10H13NO3 | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Safe Handling

General Safety Precautions:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[5][6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[5][6] Gloves must be inspected before use and disposed of properly.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination.[5]

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory.[5] Hands should be washed thoroughly after handling the compound.[5][6]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Toxicological Profile: A Predictive Approach

Direct toxicological studies on ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate are not extensively published. However, the broader class of pyrrole derivatives has been the subject of numerous toxicological investigations, providing a basis for a predictive assessment.[1][2][8]

General Toxicity of Pyrrole Derivatives:

Pyrrole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The toxicity of these compounds is highly dependent on their substitution patterns. Some synthetic pyrroles have shown insecticidal activity, indicating potential for targeted toxicity.[1][9][10] Other studies have evaluated the cytotoxicity of novel pyrrole compounds against various cancer cell lines and aquatic organisms, with some derivatives showing moderate to high toxicity.[2][8]

Key Areas for Toxicological Assessment:

A comprehensive toxicological evaluation of a new chemical entity like ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate would involve a battery of in vitro and in vivo assays.[11]

-

Cytotoxicity: These assays determine the concentration of a substance that is toxic to cells. They are often the first step in a toxicological screen.[12]

-

Genotoxicity: These assays assess the potential of a compound to damage DNA, which can lead to mutations and cancer.

-

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[13] In vitro assays using liver cells can help identify compounds with potential hepatotoxicity.[13]

-

Cardiotoxicity: Assessing a compound's effect on heart cells is crucial, as cardiotoxicity is another significant reason for drug withdrawal.

-

Acute Systemic Toxicity: This is typically assessed in animal models to determine the effects of a single, high dose of a substance.[14][15]

Workflow for In Vitro Toxicity Assessment

Caption: A generalized workflow for the in vitro toxicity assessment of a novel chemical compound.

Experimental Protocols for Key Toxicity Assays

For drug development professionals, having standardized protocols is essential for generating reliable and reproducible data. The following are representative protocols for initial toxicity screening.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HepG2 for hepatotoxicity screening)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: OECD Guideline 420 - Acute Oral Toxicity (Fixed Dose Procedure)

This in vivo test provides information on the hazardous properties of a substance and allows for its classification according to the Globally Harmonised System (GHS).[14][16][17]

Principle: This method involves administering the test substance at one of a series of fixed dose levels to a group of animals of a single sex (typically female).[17] The outcome of the test is the observation of clear signs of toxicity at one dose level without causing mortality.[16]

Animal Model:

Procedure:

-

Sighting Study: A preliminary study is conducted to identify the dose range that produces toxic effects but not mortality.

-

Main Study:

-

Observations:

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

-

Data Analysis: The results are used to classify the substance based on the GHS categories for acute oral toxicity.

Workflow for Acute Oral Toxicity Testing (OECD 420)

Caption: A simplified decision-tree for the OECD 420 Fixed Dose Procedure for acute oral toxicity.

Conclusion

While specific toxicological data for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is limited, its classification as an irritant and the known biological activities of related pyrrole derivatives underscore the importance of careful handling and a thorough toxicological evaluation. For researchers and drug development professionals, a tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies as needed, is a scientifically sound and ethical strategy. The protocols and workflows outlined in this guide provide a framework for such an evaluation, ensuring both laboratory safety and the generation of robust data for regulatory submissions and project decision-making.

References

-

Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2001). Slideshare. [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

-

Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. (2022). OECD. [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules. [Link]

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

-

(PDF) Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ResearchGate. [Link]

-

In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology. [Link]

-

Assays for Predicting Acute Toxicity. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. [Link]

-

MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. ABL Technology. [Link]

-

Safety Data Sheet. CDN Isotopes. [Link]

-

SAFETY DATA SHEET - Isononanal. (2021). Oxea Corporation. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

Sources

- 1. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate [matrixscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. chemscene.com [chemscene.com]

- 7. capotchem.cn [capotchem.cn]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmaron.com [pharmaron.com]

- 12. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 17. oecd.org [oecd.org]

High-Yield Synthesis and Application of Ethyl 5-Acetyl-2-Methyl-1H-Pyrrole-3-Carboxylate in RTK Inhibitor Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitors (Sunitinib/SU5416 Analogs)

Executive Summary

The functionalized heterocycle ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS: 876490-64-1) is a highly versatile building block in modern medicinal chemistry. Its precise substitution pattern makes it an ideal precursor for synthesizing indolin-2-one-based angiogenesis inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). This application note details the mechanistic rationale, optimized experimental workflows, and self-validating protocols for utilizing this intermediate in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs).

Mechanistic Insights & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific pyrrole derivative is chosen over simpler analogs, and how its structural features dictate the chosen synthetic methodologies.

-

The C5-Acetyl Group (The Electrophilic Handle): Unlike the highly reactive formyl group found in the standard sunitinib precursor (2,4-dimethyl-5-formylpyrrole-3-carboxylic acid), CAS 876490-64-1 features a C5-acetyl group. While this allows for the synthesis of unique methyl-substituted alkene linkers that can alter the pharmacological profile of the drug, ketones are significantly less electrophilic than aldehydes. Standard ethanolic piperidine conditions often fail or result in poor yields 1. To overcome this, our protocol relies on a thermodynamically driven Dean-Stark Knoevenagel condensation.

-

The C3-Ethyl Ester (The Masked Pharmacophore): The ethyl ester provides a stable, lipophilic protecting group during the harsh condensation step. Post-condensation, it undergoes selective saponification to yield a carboxylic acid, which acts as the coupling site for hydrophilic side chains (e.g., the N,N-diethylethylenediamine tail critical for solubility and target binding) 2.

-

Stereoselectivity & Hydrogen Bonding: The condensation of this intermediate with oxindoles predominantly yields the (Z)-isomer. This stereoselectivity is not accidental; it is thermodynamically driven by the formation of a highly stable intramolecular hydrogen bond between the pyrrole NH and the oxindole carbonyl oxygen 3.

Synthetic pathway from ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate to an RTK inhibitor.

Optimization of the Knoevenagel Condensation

Due to the reduced electrophilicity of the C5-acetyl group compared to standard formyl derivatives, we evaluated multiple catalytic systems. The data below demonstrates that removing the generated water via a Dean-Stark apparatus is critical for driving the equilibrium forward, significantly outperforming standard ethanolic reflux methods 4.

Table 1: Optimization of Condensation Conditions for C5-Acetyl Pyrroles

| Solvent | Catalyst System | Temperature | Time | Conversion Yield (%) | Z:E Ratio |

| Ethanol | Piperidine (1.0 eq) | 78°C (Reflux) | 24 h | 42% | 3:1 |

| THF | TiCl₄ / Pyridine | 65°C (Reflux) | 12 h | 68% | 4:1 |

| Toluene | Piperidine / AcOH (0.1 eq) | 110°C (Dean-Stark) | 16 h | 89% | >95:5 |

Experimental Protocols

The following workflows are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that subsequent steps are only initiated when the mechanistic prerequisites of the current step have been met.

Step-by-step experimental workflow for the Dean-Stark Knoevenagel condensation.

Protocol A: Dean-Stark Knoevenagel Condensation

Objective: Synthesize the (Z)-alkene core by coupling ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate with an oxindole derivative.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (10.0 mmol, 1.0 eq) and 5-fluorooxindole (10.5 mmol, 1.05 eq) in anhydrous toluene (50 mL).

-

Catalyst Addition: Add piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq) to create a catalytic buffer system. Causality Note: The acid/base pair facilitates the formation of the reactive iminium ion intermediate while simultaneously enolizing the oxindole.

-

Reflux & Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C (oil bath) for 16 hours.

-

Precipitation: Remove the heat source and allow the reaction to cool to room temperature. The (Z)-isomer is highly crystalline and will spontaneously precipitate out of the toluene solution due to its rigid intramolecular hydrogen-bonded structure.

-

Isolation: Filter the bright yellow/orange precipitate via vacuum filtration. Wash the filter cake with cold ethanol (2 × 15 mL) to remove unreacted starting materials and the highly soluble (E)-isomer.

-

Drying: Dry the solid in vacuo at 50°C for 4 hours.

-

Self-Validation Check (QC): Analyze the product via ¹H NMR (DMSO-d₆). Validation Criteria: The appearance of a strongly deshielded pyrrole NH signal at ~13.5 ppm confirms the exclusive formation of the (Z)-isomer (due to the NH···O=C hydrogen bond). If the signal appears near 10.5 ppm, the (E)-isomer is present, indicating a failure in the thermodynamic equilibration step.

Protocol B: Saponification and Amidation (API Finalization)

Objective: Convert the C3-ethyl ester to an active amide pharmacophore.

-

Saponification: Suspend the intermediate from Protocol A (5.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 40 mL). Add LiOH·H₂O (15.0 mmol, 3.0 eq). Stir at 60°C for 8 hours until TLC indicates complete consumption of the ester.

-

Acidification: Cool to 0°C and slowly acidify with 1M HCl to pH 3. Collect the precipitated carboxylic acid via filtration, wash with water, and dry in vacuo.

-

Amidation: Dissolve the carboxylic acid (4.0 mmol, 1.0 eq) in anhydrous DMF (20 mL). Add EDCI (6.0 mmol, 1.5 eq), HOBt (6.0 mmol, 1.5 eq), and DIPEA (12.0 mmol, 3.0 eq). Stir for 15 minutes to form the active ester.

-

Amine Coupling: Add N,N-diethylethylenediamine (4.8 mmol, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

-

Workup: Quench the reaction by pouring it into ice-cold 5% NaHCO₃ solution (100 mL). Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation Check (QC): Perform LC-MS analysis. Validation Criteria: The presence of the target mass [M+H]⁺ with a purity of >95% (UV 254 nm) validates the successful coupling. The basic diethylamino tail should result in a distinct retention time shift compared to the acidic precursor.

References

- Caballero, J., et al. "Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2." European Journal of Medicinal Chemistry, 2012.

- Kniess, T., et al. "Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis—radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib." Bioorganic & Medicinal Chemistry, 2012.

- Bremner, J. B., et al. "Synthesis, Structural Characterisation, and Preliminary Evaluation of Non-Indolin-2-one-based Angiogenesis Inhibitors Related to Sunitinib (Sutent®)." Australian Journal of Chemistry, 2013.

- Gandhi, M., et al. "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles." Oriental Journal of Chemistry, 2018.

Sources

- 1. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for the Knorr Synthesis of Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the preparation of substituted pyrroles.[1][2] These five-membered aromatic heterocycles are integral scaffolds in a vast array of pharmaceuticals, natural products, and functional materials. The classical Knorr synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound, typically in the presence of an acid catalyst.[1] A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which are prone to self-condensation. To circumvent this, the α-amino-ketone is often generated in situ from a more stable precursor, such as an α-oximino-ketone, through reduction.[2]

This application note provides a detailed guide to the synthesis of a specific polysubstituted pyrrole, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, via the Knorr pyrrole synthesis. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, and discuss the critical parameters for a successful synthesis.

Reaction Mechanism

The synthesis of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate via the Knorr synthesis is a one-pot reaction that proceeds through several key steps. The overall transformation involves the reaction of ethyl acetoacetate and acetylacetone, with the former serving as the precursor for the requisite α-amino-β-ketoester.

The reaction is initiated by the nitrosation of ethyl acetoacetate at the α-position using sodium nitrite in glacial acetic acid. This step forms the stable intermediate, ethyl 2-oximino-3-oxobutanoate.

Subsequently, the crucial α-amino-β-ketoester, ethyl 2-amino-3-oxobutanoate, is generated in situ through the reduction of the oxime intermediate with zinc dust in acetic acid.[1][3] This highly reactive species is immediately consumed in the subsequent condensation step.

The generated enamine of acetylacetone then attacks the carbonyl group of the protonated ethyl 2-amino-3-oxobutanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The overall mechanism is depicted below:

Caption: Knorr synthesis mechanism for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

Experimental Protocol

This protocol details a representative procedure for the synthesis of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.1 |

| Acetylacetone | C₅H₈O₂ | 100.12 | 10.0 g | 0.1 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 |

| Zinc Dust | Zn | 65.38 | 19.6 g | 0.3 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |

Procedure

-

Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-